molecular formula C15H15ClSi B132114 9-(Chlorodimethylsilyl)-9h-fluorene CAS No. 154283-78-0

9-(Chlorodimethylsilyl)-9h-fluorene

Cat. No.: B132114
CAS No.: 154283-78-0
M. Wt: 258.82 g/mol
InChI Key: KZHYCLVENKAPLZ-UHFFFAOYSA-N
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Description

9-(Chlorodimethylsilyl)-9h-fluorene, also known as this compound, is a useful research compound. Its molecular formula is C15H15ClSi and its molecular weight is 258.82 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Mono- and Diacetyl-9H-Fluorene Synthesis : Friedel-Crafts acetylation of 9H-fluorene is an effective method for preparing mono- and diacetyl-9H-fluorenes, demonstrating the reactivity of 9H-fluorene and its derivatives in various solvent conditions. This research provides insights into the selectivity and efficiency of acetylation reactions involving 9H-fluorene (Titinchi et al., 2008).

Solubility and Phase Equilibrium

  • Solubility in Organic Solvents : The solubility of 9H-fluoren-9-one, a derivative of 9H-fluorene, has been measured in various organic solvents. This study is crucial for understanding the solubility behavior of fluorene derivatives in different solvent systems (Wei et al., 2012).

Catalysis and Oxidation

  • Aerobic Oxidation Using Graphene-Supported Alkaline Catalyst : The synthesis of 9-fluorenone derivatives from 9H-fluorenes using a graphene-supported KOH composite as a catalyst showcases the potential of 9H-fluorene in catalytic processes, particularly in environmentally friendly and cost-effective industrial applications (Zhang et al., 2013).

Fluorene Schiff Base Compounds

  • Fluorene Schiff Base Synthesis and UV Properties : The reaction of 9H-fluorene-9-carbaldehyde with aromatic amines to form new Schiff base compounds reveals the utility of 9H-fluorene in creating compounds with unique UV absorption properties. This indicates potential applications in UV-sensitive materials (W. Wen-zhong, 2011).

Polymer Applications

  • Polyfluorenes Without Monoalkylfluorene Defects : The synthesis of defect-free 9,9-dioctyl-9H-fluorene and its incorporation into polyfluorenes for light-emitting devices demonstrates the importance of fluorene derivatives in improving the performance of organic electronic materials (Cho et al., 2007).

Cross-Coupling Reactions

  • Pd(0)-Catalyzed Cross-Coupling for 9H-Fluorene Synthesis : An efficient method for synthesizing 9H-fluorene derivatives via Pd(0)-catalyzed cross-coupling, highlights the role of 9H-fluorene in organic synthesis and pharmaceutical chemistry (Xu et al., 2015).

Properties

IUPAC Name

chloro-(9H-fluoren-9-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHYCLVENKAPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340461
Record name 9-(chlorodimethylsilyl)-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154283-78-0
Record name 9-(chlorodimethylsilyl)-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 3000 ml flask, under nitrogen, was placed a solution of dichlorodimethyl silane (80.2 ml, 0.64 mol.) in 1000 ml of dry hexane, and the solution was Dre-cooled to −78° C. A suspension of fluorenyllithium (53.13 g, 0.32 mol.) in 2000 ml of hexane was slowly added via a cannula and the reaction mixture was stirred for an additional one hour at this temperature. The resulting mixture was gradually allowed to warm to room temperature and stirred for another 16 hours. The reaction mixture was then filtered under nitrogen, through a Celite plug (250 ml). The filtrate was concentrated and kept at −20° C. overnight. The resulting light-green crystals were recrystallised from hexane at −20° C. to afford 75.09 g (90.68 % yield) of chlorodimethyl-(9-fluorenyl)silane.
Quantity
80.2 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
fluorenyllithium
Quantity
53.13 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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